Lipophilicity Offset: Pyrazolo[1,5-b]pyridazin-3-amine vs Pyrazolo[1,5-a]pyrimidin-3-amine by PubChem Computed XLogP3-AA
Pyrazolo[1,5-b]pyridazin-3-amine exhibits a computed XLogP3-AA of 0, whereas the isomeric pyrazolo[1,5-a]pyrimidin-3-amine yields an XLogP3-AA of −0.4 [1][2]. This 0.4 log unit difference represents a ~2.5-fold difference in the octanol–water partition coefficient, indicating that the [1,5-b]pyridazine core is intrinsically more lipophilic than its [1,5-a]pyrimidine isomer despite identical molecular formula (C₆H₆N₄) and molecular weight (134.14 g/mol) [1][2]. Both scaffolds share identical hydrogen bond donor count (1), hydrogen bond acceptor count (3), and topological polar surface area (56.2 Ų) [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidin-3-amine: XLogP3-AA = −0.4 |
| Quantified Difference | ΔXLogP3-AA = 0.4 (target compound 0.4 log units more lipophilic; ~2.5-fold higher partition coefficient) |
| Conditions | PubChem computed property using XLogP3 3.0 algorithm (PubChem release 2021.05.07/2025.04.14) |
Why This Matters
For procurement decisions in lead optimization programs, the 0.4 log unit lipophilicity difference can be decisive—higher lipophilicity of the [1,5-b]pyridazine core may improve passive membrane permeability but may also increase metabolic liability, making scaffold choice consequential for downstream ADME outcomes before any chemical elaboration occurs.
- [1] PubChem Compound Summary CID 19380151, Pyrazolo[1,5-b]pyridazin-3-amine, Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/677761-41-0. View Source
- [2] PubChem Compound Summary CID 21192071, Pyrazolo[1,5-a]pyrimidin-3-amine, Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/232600-93-0. View Source
